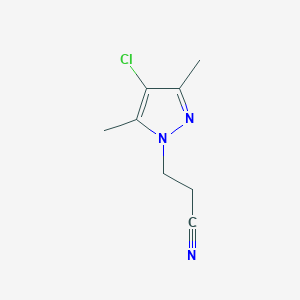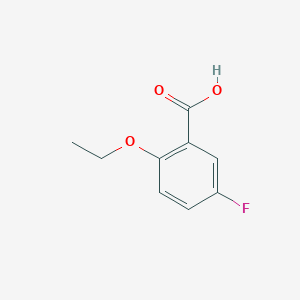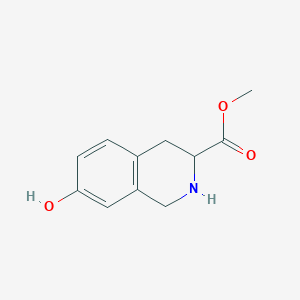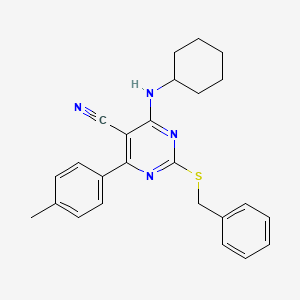![molecular formula C15H16N2O7 B2504892 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide CAS No. 2034314-26-4](/img/structure/B2504892.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide
The compound this compound is a synthetic molecule that may have potential applications in various fields of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of benzoyl chlorides with amines to form benzamides, as seen in the synthesis of a series of 5-substituted benzamides . These methods could potentially be adapted for the synthesis of this compound by using the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamides and related compounds is crucial for their biological activity. The presence of substituents on the benzamide moiety, as well as the overall three-dimensional structure, can significantly influence the binding affinity and selectivity towards biological targets . The specific structure of this compound would likely exhibit unique interactions due to its particular substituents.
Chemical Reactions Analysis
The chemical reactivity of benzamides and similar compounds can be influenced by the substituents present on the aromatic ring and the amide moiety. For instance, the presence of a tetrazole group in the synthesis of novel benzotriazoles suggests potential reactivity under certain conditions, such as in the presence of azides . The reactivity of this compound would need to be explored in the context of its unique functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the introduction of a hydroxyphenyl group into imidazolidinedione derivatives affects their solubility and potentially their pharmacokinetic properties . Similarly, the solubility, stability, and overall physicochemical profile of this compound would be influenced by its dioxolane and oxazolidinone groups, among others.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research into the synthesis and antimicrobial activities of derivatives related to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)propanamide has shown that certain compounds exhibit significant antimicrobial properties. For instance, the study by Mohamed et al. (2012) demonstrated the synthesis of 8-ethoxycoumarin derivatives and their subsequent screening for antimicrobial activity, highlighting the potential of these compounds in combating various bacterial and fungal strains (Mohamed et al., 2012).
Synthesis Methodologies
The development of efficient synthesis methods for related compounds is crucial for exploring their scientific applications further. A study by Katritzky et al. (1993) discussed the β-lithiations of carboxamides leading to the synthesis of β-substituted-α,β-unsaturated amides, offering insights into the chemical manipulation and functionalization of these compounds for various applications (Katritzky et al., 1993).
Biological and Pharmacological Evaluations
Several studies have focused on evaluating the biological activities of compounds structurally related to this compound. For example, Kendre et al. (2015) synthesized and evaluated a series of derivatives for their antimicrobial and anti-inflammatory properties, revealing some compounds' promising activities in these areas (Kendre et al., 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O7/c1-9(24-10-2-3-11-12(6-10)23-8-22-11)14(19)16-4-5-17-13(18)7-21-15(17)20/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIECKRHRLSNRNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)COC1=O)OC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504810.png)




![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-4-propylbenzamide](/img/structure/B2504816.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2504818.png)
![2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2504819.png)
![2-(N-methylmethylsulfonamido)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2504820.png)
![5,6-dimethyl-2-(3-pyridinyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2504821.png)

![Tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopropyl]carbamate](/img/structure/B2504824.png)
![ethyl 6-methyl-4-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2504828.png)
